2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-{bicyclo[221]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps, starting with the formation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The resulting bicyclic structure is then functionalized with the appropriate amino and carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: : Reduction of the carboxylic acid group to an alcohol.
Substitution: : Replacement of the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives, amides, and other oxidized forms.
Reduction: : Alcohols and other reduced forms.
Substitution: : A wide range of substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways. Its unique structure can help in understanding the binding and activity of various enzymes.
Medicine
In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. For example, they might be used in the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: : Other compounds with similar bicyclic structures.
Amino acids with protecting groups: : Compounds with amino groups protected by tert-butoxy groups.
Uniqueness
What sets 2-{bicyclo[221]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid apart is its specific combination of a bicyclic heptane core with both amino and carboxylic acid functionalities
Properties
CAS No. |
1822577-06-9 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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